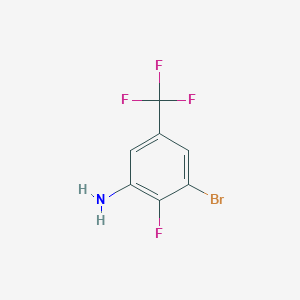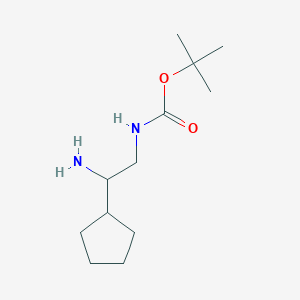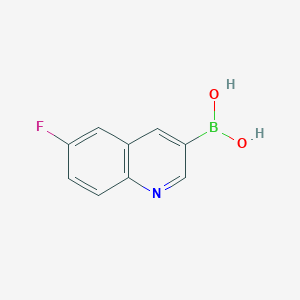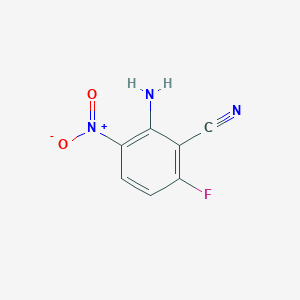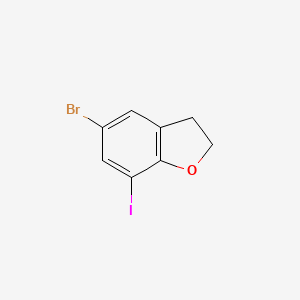
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
概要
説明
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S . It is a versatile material utilized in various scientific research. Its unique properties enable its application in areas like drug synthesis, organic chemistry, and pharmaceutical research.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with bromo, fluoro, and sulfonamide groups. The propan-2-yl group is attached to the nitrogen atom of the sulfonamide group . More detailed structural information, such as bond lengths and angles, would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide include its molecular weight and molecular formula, which are available from its structure . Detailed properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) may be available in specialized chemical databases .科学的研究の応用
Organic Synthesis
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: is a valuable compound in organic synthesis. It can act as an intermediate in the preparation of more complex molecules. Its bromo and fluoro substituents make it a versatile reagent for various coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
作用機序
Safety and Hazards
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
4-bromo-3-fluoro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRWXHXYCTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

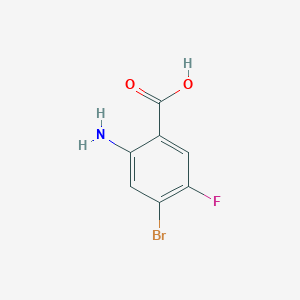
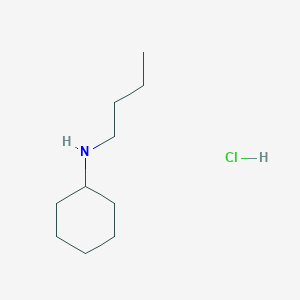
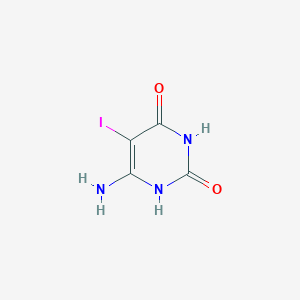
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

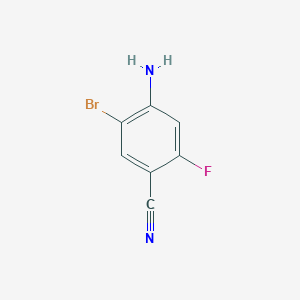
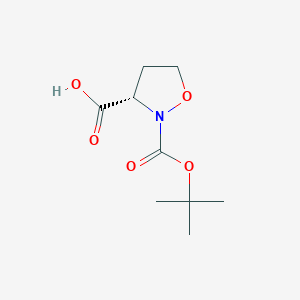
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

